

Enasidenib Mesylate: A Targeted Approach to IDH2-Mutated Acute Myeloid Leukemia

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Compound of Interest		
Compound Name:	Enasidenib Mesylate	
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Enasidenib mesylate (brand name IDHIFA®) is a pioneering, orally administered small-molecule inhibitor that has transformed the treatment landscape for a specific subset of patients with acute myeloid leukemia (AML).[1][2] This technical guide provides an in-depth exploration of enasidenib's core mechanism, its selectivity for isocitrate dehydrogenase 2 (IDH2) mutations, and the scientific principles underlying its development and clinical application. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this targeted therapy.

The Role of IDH2 in Normal and Malignant Hematopoiesis

Under normal physiological conditions, the IDH2 enzyme, located in the mitochondria, plays a crucial role in the citric acid cycle by catalyzing the oxidative decarboxylation of isocitrate to α -ketoglutarate (α -KG).[3][4] However, in approximately 8% to 19% of AML cases, somatic point mutations occur in the IDH2 gene.[5][6] These mutations, most commonly affecting residues R140 or R172, confer a neomorphic (new) enzymatic function.[1][6] Instead of producing α -KG, the mutant IDH2 enzyme gains the ability to reduce α -KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5]

The accumulation of 2-HG to high levels competitively inhibits multiple α -KG-dependent dioxygenases, including TET family enzymes and histone demethylases.[1][5] This inhibition leads to widespread epigenetic dysregulation, characterized by DNA and histone

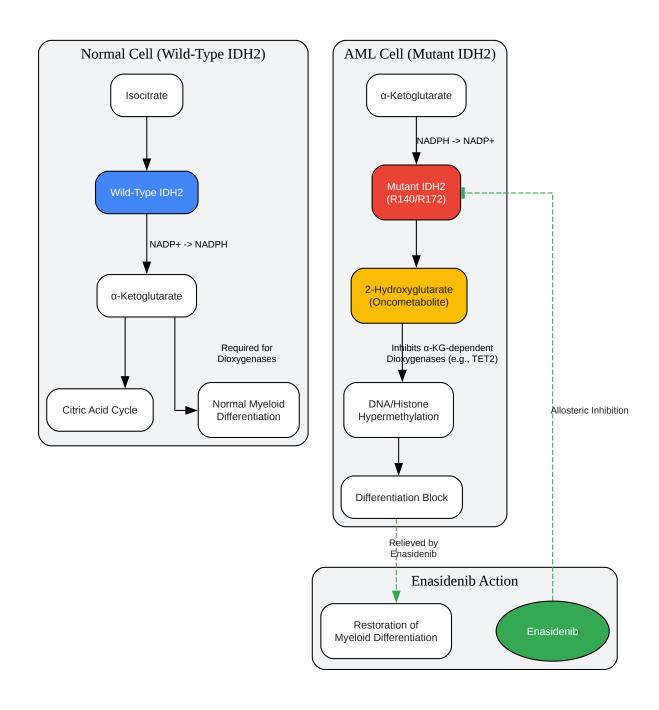


hypermethylation.[3][4] The resulting altered gene expression blocks the normal differentiation of hematopoietic progenitor cells, contributing directly to the pathogenesis of AML.[1][4]

Mechanism of Action: Selective Inhibition of Mutant IDH2

Enasidenib is a selective, allosteric inhibitor that specifically targets the mutant forms of the IDH2 enzyme.[1][3] It binds to the dimer interface of the mutant IDH2 protein, preventing the conformational change necessary for its neomorphic activity.[1][7] This targeted inhibition effectively blocks the conversion of α -KG to 2-HG.[1][4] By significantly reducing the intracellular levels of the oncometabolite 2-HG, enasidenib alleviates the block on α -KG-dependent dioxygenases.[1][8] This, in turn, restores normal histone and DNA methylation patterns, allowing for the differentiation of leukemic myeloblasts into mature myeloid cells.[4][9] This mechanism of inducing cellular differentiation, rather than direct cytotoxicity, is a hallmark of enasidenib's therapeutic effect.[10]





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Caption: IDH2 mutation signaling pathway and Enasidenib's mechanism of action.



Quantitative Data Presentation

The efficacy, potency, and pharmacokinetic profile of enasidenib have been characterized through extensive preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: Preclinical Potency and Selectivity of

Enasidenib

Target Enzyme	IC₅₀ (µmol/L)	Description
IDH2-R140Q/WT heterodimer	0.03	Potent inhibition of the R140Q mutant enzyme.[1]
IDH2-R172K/WT heterodimer	0.01	High potency against the R172K mutant enzyme.[1]
IDH2-R140Q homodimer	0.10 (at 16h)	Time-dependent inhibition of the R140Q homodimer.[1]
Wild-Type IDH2	>40-fold higher than mutant	Demonstrates high selectivity for mutant forms over the wild-type enzyme.[9]

Table 2: Clinical Efficacy of Enasidenib in Relapsed/Refractory AML (Phase I/II AG221-C-001 Trial)



Efficacy Endpoint	Value	Notes
Overall Response Rate (ORR)	40.3%	Includes CR, CRi, CRp, PR, and morphologic leukemia-free state.[11]
Complete Remission (CR)	19.3% - 19.6%	[11][12]
CR + CR with partial hematologic recovery (CRh)	23%	[13]
Median Overall Survival (OS)	9.3 months	In all patients with relapsed/refractory AML.[1]
Median OS in patients achieving CR	19.7 months	Demonstrates durable responses in complete responders.[10]
Median Time to First Response	1.9 months	[12]
Median Duration of Response	5.8 months	[10]
Median 2-HG Suppression	90.6%	Higher suppression observed in patients with IDH2-R140 mutations (94.9%) compared to IDH2-R172 (70.9%).[1]

Table 3: Pharmacokinetic Properties of Enasidenib (100 mg daily dose)



Parameter	Value	Description
Median Time to C _{max} (T _{max})	4 hours	[11][14]
Terminal Half-life (t1/2)	137 hours (approx. 7.9 days)	Supports convenient once- daily dosing.[4][11]
Absolute Bioavailability	~57%	Following a single 100 mg oral dose.[11][14]
Plasma Protein Binding	98.5%	[11]
Mean Volume of Distribution (Vd)	55.8 L	[4]
Time to Steady State	~29 days	[4][11]
Metabolism	Extensive	Metabolized by multiple CYP and UGT enzymes.[11][14]
Elimination	89% in feces, 11% in urine	[4]

Experimental Protocols

The development of enasidenib relied on a suite of robust assays to characterize its activity from the biochemical to the clinical level.

Biochemical Assay for IDH2 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of enasidenib against recombinant mutant IDH2 enzymes.

Methodology:

- Principle: A fluorimetry-based assay is used to measure the NADPH-dependent reduction of α-KG to 2-HG by the mutant IDH2 enzyme. The consumption of NADPH is monitored as a decrease in fluorescence.
- Reagents: Recombinant human IDH2-R140Q or IDH2-R172K enzyme, α-KG, NADPH, assay buffer.



• Procedure:

- The mutant IDH2 enzyme is pre-incubated with serial dilutions of enasidenib in an assay plate.
- \circ The enzymatic reaction is initiated by adding a solution containing α -KG and NADPH.
- The plate is incubated at room temperature, and the fluorescence of NADPH (Excitation ~340 nm, Emission ~460 nm) is measured kinetically over time.
- The rate of NADPH consumption is calculated for each enasidenib concentration.
- IC₅₀ values are determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Assay for 2-HG Reduction

Objective: To measure the ability of enasidenib to reduce intracellular 2-HG levels in an IDH2-mutant AML cell line.

Methodology:

- Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to quantify the levels
 of 2-HG in cell lysates after treatment with the inhibitor.
- Cell Line: A human AML cell line endogenously expressing an IDH2 mutation (e.g., TF-1 with IDH2-R140Q).

Procedure:

- Cells are seeded in culture plates and treated with various concentrations of enasidenib for a specified period (e.g., 48-72 hours).
- After treatment, cells are harvested and lysed.
- Cell lysates are subjected to metabolite extraction, typically using a methanol/acetonitrile/water solution.



- The extracted metabolites are analyzed by LC-MS to separate and quantify 2-HG.
- The reduction in 2-HG levels is calculated relative to vehicle-treated control cells to determine the potency of enasidenib in a cellular context.

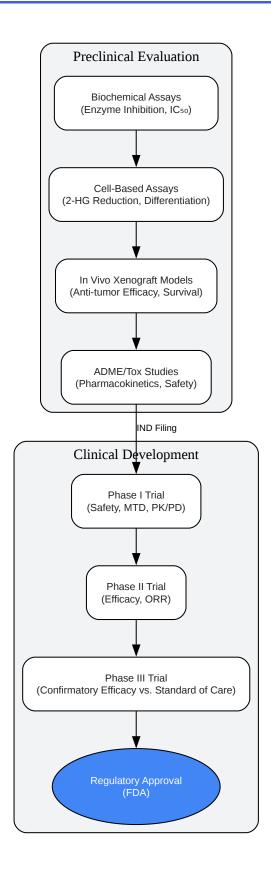
Clinical Trial Protocol Synopsis (Phase I/II AG221-C-001)

Objective: To assess the maximum tolerated dose (MTD), safety, pharmacokinetics (PK), pharmacodynamics (PD), and clinical activity of enasidenib in patients with IDH2-mutated advanced myeloid malignancies.[10]

Methodology:

- Study Design: An open-label, multicenter, dose-escalation and expansion study (NCT01915498).[10][13]
- Patient Population: Adult patients with relapsed or refractory AML with a confirmed IDH2 mutation.[12][13]
- Dose Escalation Phase: Patients received enasidenib at escalating daily or twice-daily doses to determine the MTD and the recommended Phase 2 dose (RP2D).[12] Doses ranged from 50 mg to 650 mg daily.[12]
- Dose Expansion Phase: An expanded cohort of patients was treated at the RP2D, which was
 established as 100 mg once daily, to further evaluate safety and efficacy.[12]
- Primary Endpoints: MTD, safety, and tolerability.
- Secondary Endpoints: Overall response rate (ORR), duration of response, overall survival (OS), and pharmacodynamic assessment of 2-HG levels in plasma.[12]
- Assessments: Safety was monitored through adverse event reporting. Efficacy was
 assessed by bone marrow biopsies and blood counts.[15] PK and PD samples were
 collected serially to measure drug and 2-HG concentrations.[16]





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Caption: A generalized experimental workflow for IDH2 inhibitor development.



Mechanisms of Resistance to Enasidenib

Despite the clinical success of enasidenib, both primary and acquired resistance can occur, limiting its long-term efficacy in some patients.

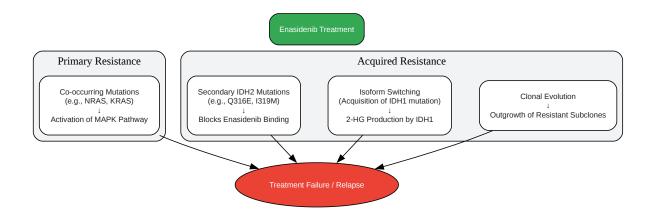
Primary Resistance:

 Co-occurring Mutations: The presence of concurrent mutations in other signaling pathways, particularly the RAS pathway (e.g., NRAS, KRAS, PTPN11), is associated with a lower response rate to enasidenib monotherapy.[1][17] These mutations can provide alternative growth and survival signals that are independent of the IDH2 pathway.

Acquired Resistance:

- Secondary IDH2 Mutations: Patients who initially respond to enasidenib can develop secondary mutations in the IDH2 gene at the drug-binding site.[17] Mutations such as Q316E and I319M occur at the dimer interface where enasidenib binds, leading to steric hindrance or diminished hydrogen bonding, which blocks the drug's interaction with the enzyme.[7][17] These mutations can occur in trans (on the opposite allele from the primary R140Q mutation), restoring 2-HG production despite continued treatment.[7]
- Isoform Switching: Another mechanism of acquired resistance involves the emergence of a
 mutation in the IDH1 gene.[17] This leads to the production of 2-HG via a different enzyme,
 rendering the IDH2-specific inhibitor enasidenib ineffective.[17]
- Clonal Evolution: The selective pressure of enasidenib therapy can lead to the outgrowth of pre-existing subclones that do not harbor the IDH2 mutation or that have other resistanceconferring mutations.[18]





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Caption: Mechanisms of primary and acquired resistance to Enasidenib.

Conclusion

Enasidenib mesylate represents a landmark achievement in precision medicine for AML. Its high selectivity for mutant IDH2 enzymes allows it to effectively target a key driver of leukemogenesis while sparing the wild-type enzyme, thereby restoring normal myeloid differentiation with a manageable safety profile.[1][3] The quantitative data from preclinical and clinical studies underscore its potency and clinical benefit in a heavily pretreated patient population.[1][19] However, the emergence of resistance through mechanisms such as co-occurring mutations and secondary alterations in the IDH pathway highlights the complexity of AML biology and points toward the need for rational combination therapies to overcome these challenges and improve long-term outcomes for patients.[17] Continued research into these resistance pathways is crucial for the development of next-generation inhibitors and therapeutic strategies.

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